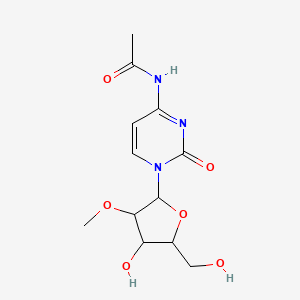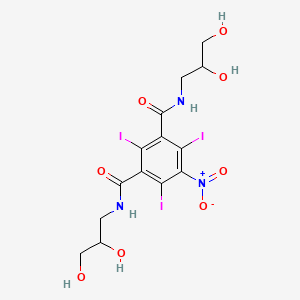
N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a complex organic compound known for its significant applications in the field of radiographic imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic density and make it an effective contrast agent in X-ray imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide typically involves the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide. The process includes the use of potassium iodide and trichloroisocyanuric acid as the oxidant . The reaction conditions are mild, and the process is designed to be convenient, non-toxic, and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized to ensure high iodine utilization rates and good reaction selectivity, which significantly lowers production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, chloroethanol, and various oxidizing agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, which are used in different applications, particularly in medical imaging .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is used in studies involving cellular imaging and lysosome enrichment.
Industry: The compound is used in the production of various diagnostic agents and imaging tools.
Wirkmechanismus
The primary mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound cause high attenuation of X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not . This property makes it an effective contrast agent in radiographic imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in various radiographic procedures.
Iopromide: A low osmolar, non-ionic X-ray contrast agent used for intravascular administration.
Iodixanol: A non-ionic, dimeric contrast agent used in radiographic imaging.
Uniqueness
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is unique due to its specific molecular structure, which includes both nitro and dihydroxypropyl groups. This structure provides distinct chemical properties and reactivity, making it particularly suitable for certain imaging applications where other compounds might not be as effective .
Eigenschaften
Molekularformel |
C14H16I3N3O8 |
|---|---|
Molekulargewicht |
735.01 g/mol |
IUPAC-Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16I3N3O8/c15-9-7(13(25)18-1-5(23)3-21)10(16)12(20(27)28)11(17)8(9)14(26)19-2-6(24)4-22/h5-6,21-24H,1-4H2,(H,18,25)(H,19,26) |
InChI-Schlüssel |
BXYMAXCDVMPJNS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)[N+](=O)[O-])I)C(=O)NCC(CO)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
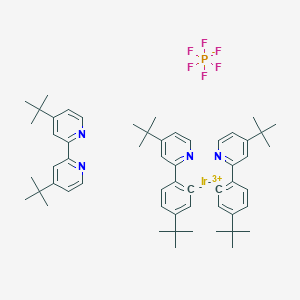
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
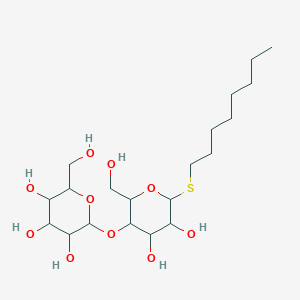
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
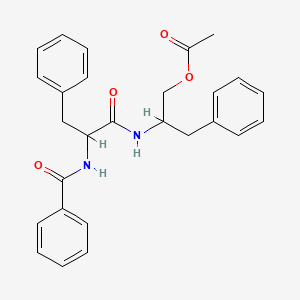
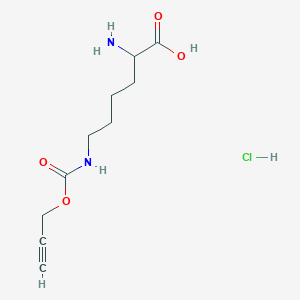
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
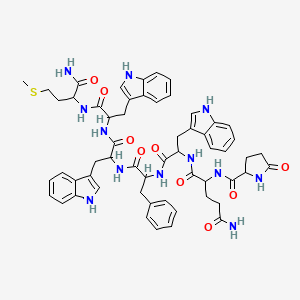
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
